molecular formula C7H7ClFNO B12868489 5-Chloro-3-fluoro-2-methoxyaniline

5-Chloro-3-fluoro-2-methoxyaniline

Cat. No.: B12868489
M. Wt: 175.59 g/mol
InChI Key: BKLFABWBEYGWSB-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxyaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group. For example, starting from 3-chloro-4-fluoroanisole, nitration can be performed using a mixture of nitric and sulfuric acids to yield the nitro compound. This intermediate is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

Major Products Formed

The major products formed from these reactions include substituted anilines, azo compounds, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-3-fluoro-2-methoxyaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity to target molecules, making it more effective in its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-methoxyaniline is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

5-chloro-3-fluoro-2-methoxyaniline

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3

InChI Key

BKLFABWBEYGWSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)N

Origin of Product

United States

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